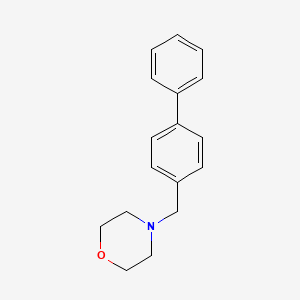

4-(Biphenyl-4-ylmethyl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(4-phenylphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGALBAMJOZMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Biphenyl 4 Ylmethyl Morpholine and Its Analogues

Direct Synthetic Routes to the 4-(Biphenyl-4-ylmethyl)morpholine Core

The most straightforward approaches to the this compound structure involve the formation of the key C-N bond connecting the morpholine (B109124) and biphenylmethyl moieties or the construction of the biphenyl (B1667301) unit on a pre-formed morpholine-containing fragment.

A primary and widely used method for constructing the title compound is the nucleophilic substitution reaction between morpholine and a reactive biphenylmethyl derivative. researchgate.net This typically involves the N-alkylation of morpholine with a 4-(halomethyl)biphenyl, such as 4-(bromomethyl)biphenyl or 4-(chloromethyl)biphenyl (B161239).

The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the biphenylmethyl halide and displacing the halide leaving group. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is commonly employed.

Key aspects of this methodology include:

Reagents : Morpholine serves as the nitrogen source, while an appropriately substituted biphenylmethyl halide acts as the electrophile.

Conditions : The reaction is often carried out in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). researchgate.net

Selectivity : A significant advantage of this method is the potential for high selectivity. Recent advancements in the selective monoalkylation of amines offer robust protocols for achieving the desired product without significant formation of quaternary ammonium (B1175870) salts, especially when using reagents like ethylene (B1197577) sulfate (B86663) in related morpholine syntheses. researchgate.netchemrxiv.orgnih.gov

A related approach is the Mannich condensation, which can be used to synthesize derivatives with a piperidin-4-one nucleus and a morpholin-4-ylmethyl group, demonstrating the utility of morpholine in C-N bond formation under specific condensation conditions. researchgate.net

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for constructing biaryl systems due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based byproducts. researchgate.netnih.gov This reaction involves the palladium-catalyzed coupling of an aryl or vinyl boronic acid (or its ester) with an aryl, vinyl, or alkyl halide or triflate. gre.ac.ukresearchgate.net

Two main retrosynthetic disconnections are possible for synthesizing this compound using this method:

Coupling of a morpholinomethyl-substituted aryl boronic acid with an aryl halide: In this route, a precursor such as 4-((4-morpholino)methyl)phenylboronic acid is coupled with a suitable aryl halide (e.g., bromobenzene (B47551) or iodobenzene).

Coupling of an aryl boronic acid with a morpholinomethyl-substituted aryl halide: Alternatively, a precursor like 4-(4-(bromomethyl)phenyl)morpholine could be coupled with phenylboronic acid. However, the first approach is often preferred to avoid potential side reactions at the benzylic position.

The general catalytic cycle for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the biphenyl C-C bond and regenerate the Pd(0) catalyst. The choice of palladium source, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. nih.gov

| Component | Examples | Function |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | Triphenylphosphine (B44618) (PPh₃), Buchwald ligands | Stabilizes the palladium center and influences reactivity |

| Aryl Halide | 4-Bromobenzyl morpholine, Iodobenzene | Electrophilic coupling partner |

| Boronic Acid/Ester | Phenylboronic acid, 4-Formylphenylboronic acid | Nucleophilic coupling partner |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation |

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of the biphenyl core. gre.ac.uk These include:

Stille Coupling : Utilizes organotin reagents (arylstannanes) with aryl halides.

Negishi Coupling : Employs organozinc reagents.

Hiyama Coupling : Involves organosilicon compounds activated by a fluoride (B91410) source.

Kumada Coupling : Uses Grignard reagents (organomagnesium halides).

Each of these methods has its own set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions. gre.ac.ukrsc.org For instance, the Stille coupling is often tolerant of a wide range of functional groups but suffers from the toxicity of organotin compounds.

Coupling Reactions for Biphenyl Moiety Formation

Multicomponent Reaction Protocols for Morpholine-Biphenyl Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. rsc.org While a specific MCR for the direct one-pot synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core structure.

For example, an isocyanide-based multicomponent reaction (IMCR), such as the Ugi or Passerini reaction, could potentially be adapted. rug.nlnih.gov A hypothetical Ugi-type reaction might involve a biphenyl-containing aldehyde, an amine, a carboxylic acid, and an isocyanide to assemble a complex precursor that could be later cyclized to form the morpholine ring. The development of novel MCRs remains an active area of research, and protocols for assembling substituted morpholines and other heterocycles are continuously being reported. researchgate.netbeilstein-journals.org

Functional Group Interconversion Strategies in the Synthesis of this compound Precursors

Functional group interconversion (FGI) is a critical set of tactics in organic synthesis that involves converting one functional group into another to facilitate a key bond-forming step or to introduce required functionality. solubilityofthings.comslideshare.net In the context of synthesizing this compound, FGI is essential for preparing the necessary starting materials. imperial.ac.ukorganic-chemistry.org

A common synthetic sequence illustrates the importance of FGI:

Esterification/Amidation : Starting from 4'-methylbiphenyl-4-carboxylic acid, the carboxylic acid can be converted to its methyl ester.

Reduction : The resulting ester, such as methyl 4'-methylbiphenyl-4-carboxylate, can be reduced to the corresponding primary alcohol, [4'-methyl-(1,1'-biphenyl)-4-yl]methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). prepchem.com

Halogenation : The benzylic alcohol is then converted into a more reactive leaving group. This is typically achieved by treating the alcohol with a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to yield 4-(bromomethyl)-4'-methylbiphenyl.

Alkylation : This activated precursor can then be used in the N-alkylation of morpholine as described in section 2.1.1.

This sequence highlights how a series of FGI steps (acid → ester → alcohol → halide) is instrumental in preparing a suitable electrophile for the final C-N bond formation. ub.edu

Enantioselective Synthesis of Chiral Morpholine-Containing Biphenyl Derivatives

Another strategy involves the use of chiral phosphoric acids, derived from axially chiral biphenyls, as organocatalysts. chemrxiv.org These catalysts have proven effective in various asymmetric transformations. The synthesis of these catalysts often begins with the resolution of a racemic biphenyl precursor, followed by a series of modifications to introduce the desired functionality. chemrxiv.org For instance, (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde can be reduced, brominated, and then further functionalized to yield a variety of chiral biphenyl ligands. chemrxiv.org

Biocatalysis also offers a highly efficient and selective route to chiral morpholine derivatives. An example is the synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, where an imine reductase (IRED) was employed as the key catalyst. digitellinc.com This biocatalytic process was successfully scaled up to produce over 180 kg of the intermediate with high yield and exceptional enantioselectivity. digitellinc.com The development process for such a biocatalytic route involves initial enzyme screening, process optimization, and finally, large-scale execution. digitellinc.com

Enzyme-catalyzed resolution is another key technique in the enantioselective synthesis of morpholine derivatives. For instance, the resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using a highly specific enzyme is a crucial step in preparing single enantiomer 2-[(phenoxy)(phenyl)methyl]morpholine derivatives. nih.gov This method allows for the targeted synthesis of either the (SS) or (RR) enantiomer, which is critical for establishing structure-activity relationships. nih.gov

The table below summarizes some of the enantioselective methods used for synthesizing chiral morpholine derivatives.

| Method | Catalyst/Reagent | Key Features | Yield | Enantiomeric Excess (ee) | Ref |

| Organocatalysis | Organocatalyst | 5-step synthesis of C2-functionalized, N-protected morpholines | 35-60% | 75-98% | nih.gov |

| Chiral Phosphoric Acid Catalysis | Axially chiral biphenyl-derived phosphoric acids | Asymmetric transformations | - | - | chemrxiv.org |

| Biocatalysis | Imine Reductase (IRED) | Scalable synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine | High | High | digitellinc.com |

| Enzyme-catalyzed Resolution | Specific enzyme | Resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate | - | - | nih.gov |

Green Chemistry and Sustainable Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of morpholine derivatives to enhance sustainability. researchgate.net These principles focus on using environmentally benign solvents, developing efficient catalysts, and minimizing waste. researchgate.net

The development of efficient catalytic systems is a cornerstone of green chemistry. Palladium-based catalysts are widely used in cross-coupling reactions to form the biphenyl core of these molecules. researchgate.netorgsyn.org A significant advancement is the use of palladium acetate (B1210297) and triphenylphosphine to generate the active palladium(0) catalyst in situ, which avoids the need for expensive and air-sensitive tetrakis(triphenylphosphine)palladium(0). orgsyn.org This method is scalable and does not require rigorous exclusion of air. orgsyn.org

Furthermore, supported palladium catalysts, such as palladium on silk fibroin (Pd/SF), have been developed for Suzuki-Miyaura cross-coupling reactions. researchgate.net These catalysts can be used in aqueous solvent mixtures, such as water/ethanol, and can be recycled without significant loss of activity. researchgate.net Other transition metals like nickel, often used as nickel(II) salts like nickel chloride or acetylacetonate, can also catalyze the formation of the biphenyl structure. google.com

The table below highlights some catalytic systems used in the synthesis of biphenyl derivatives.

| Catalyst System | Reaction Type | Key Advantages | Ref |

| Palladium acetate / Triphenylphosphine | Suzuki Cross-Coupling | In situ generation of Pd(0), scalable, no need for air-sensitive catalyst | orgsyn.org |

| Palladium on Silk Fibroin (Pd/SF) | Suzuki-Miyaura Cross-Coupling | Recyclable, use in aqueous media | researchgate.net |

| Nickel(II) salts (e.g., NiCl₂) | Grignard Reaction | Alternative to palladium catalysts | google.com |

Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis for producing morpholine derivatives and other pharmaceuticals. researchgate.netacs.orgscitube.io This technique involves continuously feeding reactants through a series of reactors, which allows for precise control over reaction parameters like temperature and residence time. nih.gov The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction rates and selectivity. researchgate.netnih.gov

A notable application of flow chemistry is the synthesis of 1,2,3-triazole, a key component of the antibiotic tazobactam, using readily available starting materials and water as a solvent. scitube.io This process significantly enhances safety by reducing the volume of reactive compounds handled at any given time. scitube.io Similarly, the synthesis of other pharmaceutical intermediates has been successfully demonstrated using continuous flow, often telescoping multiple reaction steps to minimize purification and reduce production time. acs.org For instance, a continuous flow process was developed for the synthesis of a pharmaceutical ingredient that minimized waste and reduced the production time compared to existing batch routes. acs.org

The benefits of continuous flow synthesis are summarized in the table below.

| Feature | Description | Benefit | Ref |

| Precise Control | Accurate management of temperature, pressure, and residence time. | Improved yield, purity, and selectivity. | nih.gov |

| Enhanced Safety | Small reaction volumes reduce the risk of handling hazardous materials. | Safer manufacturing processes. | scitube.io |

| Scalability | Processes can be readily scaled up from laboratory to industrial production. | Efficient transition from development to manufacturing. | researchgate.netscitube.io |

| Process Intensification | Integration of multiple reaction and purification steps. | Reduced footprint, shorter production times, and less waste. | acs.orgnih.gov |

Scalable Synthesis and Industrial Applications of Synthetic Routes

The ability to scale up a synthetic route is critical for the industrial production of this compound and its analogues, which are valuable in the pharmaceutical and agrochemical industries. e3s-conferences.org Scalable syntheses prioritize cost-effectiveness, safety, and efficiency.

One example of a scalable synthesis is the modified Suzuki cross-coupling reaction for producing unsymmetrical biaryls. orgsyn.org This procedure uses readily available and less expensive reagents and avoids the need for specialized equipment, making it suitable for large-scale production. orgsyn.org The synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol from 4-isopropylphenol, formaldehyde, and morpholine under infrared irradiation is another example of a straightforward and scalable method. mdpi.com

The development of one-pot syntheses is also crucial for scalability. For instance, a one-pot C-H zincation/copper-catalyzed electrophilic amination has been developed for the synthesis of heteroaromatic amines, which are important structural motifs in many biologically active molecules. researchgate.net This method's mild reaction conditions and good functional-group compatibility make it promising for the synthesis of complex amines on a larger scale. researchgate.net

The industrial relevance of morpholine derivatives is vast, serving as building blocks for a wide array of therapeutic agents, including anticancer and antifungal drugs. e3s-conferences.org The continuous demand for new and improved drugs fuels the research and development of novel and scalable synthetic routes for these compounds. e3s-conferences.org

Mechanistic Investigations of Reactions Involving 4 Biphenyl 4 Ylmethyl Morpholine

Reaction Pathway Elucidation for the Formation of 4-(Biphenyl-4-ylmethyl)morpholine

The formation of this compound is primarily achieved through two principal synthetic strategies: reductive amination and nucleophilic substitution.

Reductive Amination:

This is a highly effective and widely used method for synthesizing N-alkylated amines. The reaction proceeds in two main steps. First, biphenyl-4-carboxaldehyde reacts with morpholine (B109124) to form an intermediate iminium ion. This is followed by the reduction of the iminium ion in situ to yield the final product, this compound.

The mechanism involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate. The hemiaminal then dehydrates to form the electrophilic iminium ion. A reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, then donates a hydride to the iminium carbon, resulting in the formation of the desired tertiary amine. koreascience.kr The use of borohydride exchange resin (BER) has also been shown to be an effective and convenient method for this transformation, often providing high yields at room temperature. koreascience.kr

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or ethanol, room temperature | A common and cost-effective choice. |

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic pH, various solvents | More selective for iminium ions over ketones and aldehydes. koreascience.kr |

Nucleophilic Substitution:

An alternative pathway involves the direct alkylation of morpholine with a suitable biphenylmethyl electrophile, such as 4-(chloromethyl)biphenyl (B161239) or 4-(bromomethyl)biphenyl. This reaction follows a standard SN2 mechanism where the lone pair of electrons on the morpholine nitrogen attacks the benzylic carbon of the biphenylmethyl halide, displacing the halide leaving group.

The efficiency of this reaction is influenced by factors such as the nature of the leaving group (I > Br > Cl), the solvent, and the presence of a base to neutralize the hydrohalic acid byproduct. Non-polar aprotic solvents are generally favored to prevent solvation of the nucleophile.

Kinetic and Thermodynamic Studies of Derivatization Reactions at the Morpholine Nitrogen

While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively documented in publicly available literature, the reactivity of the morpholine nitrogen is well-characterized in related systems. The nitrogen atom in the morpholine ring is a nucleophilic and basic center, making it susceptible to a variety of chemical transformations.

N-Oxidation: The morpholine nitrogen can be oxidized to form the corresponding N-oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxide is transferred to the nitrogen.

Quaternization: As a tertiary amine, this compound can undergo quaternization by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. The reaction rate is dependent on the steric hindrance around the nitrogen atom and the electrophilicity of the alkyl halide.

Further research would be required to establish detailed kinetic parameters, such as rate constants and activation energies, as well as thermodynamic data like enthalpy and entropy changes for these specific derivatization reactions.

Understanding the Regioselectivity and Stereoselectivity of Synthetic Transformations

Regioselectivity: The regioselectivity of reactions involving this compound is largely dictated by the electronic properties of the biphenyl (B1667301) ring system. The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing influence of the existing substituents on the biphenyl rings will determine the position of the incoming electrophile. The morpholinomethyl group is generally considered to be an ortho-, para-directing group, although its activating or deactivating nature can be influenced by the reaction conditions.

In cases where the biphenyl moiety itself is substituted, the regiochemical outcome of further substitutions becomes more complex and is governed by the combined directing effects of all substituents present. For instance, in the synthesis of related 4-aminoquinazolines, regioselective nucleophilic aromatic substitution (SNAr) is a key step, where the position of substitution is controlled by electronic factors within the heterocyclic ring system. nih.gov

Stereoselectivity: Since this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis or reactions unless chiral reagents or catalysts are employed, or if a chiral center is introduced into the molecule through derivatization. For example, if a substituent introduced on the biphenyl ring or the morpholine ring creates a stereocenter, the potential for diastereomers or enantiomers arises. In such cases, the stereochemical outcome would depend on the reaction mechanism and the steric environment around the forming stereocenter.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating the mechanisms of reactions involving complex organic molecules like this compound. While specific computational studies on this exact compound are not widely reported, insights can be drawn from studies on analogous systems.

In nucleophilic aromatic substitution reactions on the biphenyl ring, computational methods can predict the most likely sites for substitution by calculating the electron density and electrostatic potential of the aromatic rings. For example, in related systems like 2,4-dichloroquinazolines, DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov This aligns with the experimentally observed regioselectivity. nih.gov

Furthermore, computational studies can elucidate the structure of transition states, which are high-energy, short-lived species that cannot be directly observed experimentally. Understanding the geometry and energy of the transition state is crucial for explaining the observed selectivity and reactivity in chemical reactions. For instance, in palladium-catalyzed carboamination reactions to form substituted morpholines, the stereochemical outcome is rationalized through the analysis of boat-like transition states. nih.gov

Derivatization and Structural Modification of the 4 Biphenyl 4 Ylmethyl Morpholine Core

Functionalization Strategies on the Morpholine (B109124) Ring System

The morpholine ring, a saturated heterocycle, offers several avenues for structural alteration, primarily at the positions alpha to the nitrogen and oxygen atoms, and through the replacement of the heteroatoms themselves.

The carbon atoms adjacent (in the alpha position) to the nitrogen and oxygen atoms of the morpholine ring can be substituted to introduce stereochemical complexity and new interaction points with biological targets. The introduction of methyl groups at the C-2 and C-6 positions of the morpholine ring, for instance, has been explored to create chiral analogs. These substitutions can influence the compound's conformation and how it fits into a binding pocket. For example, the synthesis of (2R,6S)-2,6-dimethylmorpholine derivatives allows for the investigation of stereospecific interactions.

Diversification of the Biphenyl (B1667301) Moiety

The biphenyl group is a key pharmacophoric element, and its electronic and steric properties can be fine-tuned through the introduction of various substituents or by replacing one of the phenyl rings with a heteroaromatic system.

The aromatic rings of the biphenyl system are readily amenable to substitution with a wide array of functional groups. The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the aromatic system, potentially enhancing pi-stacking interactions. Conversely, the addition of electron-withdrawing groups (EWGs) such as halogens (e.g., -F, -Cl), trifluoromethyl (-CF3), or cyano (-CN) can decrease the electron density and alter the molecule's electrostatic potential. These substitutions can influence the compound's binding affinity, selectivity, and metabolic stability. For example, fluorination is a common strategy to block metabolic oxidation and improve pharmacokinetic properties.

| Substituent | Position on Biphenyl Ring | Electronic Effect |

| Methoxy (-OCH3) | 4' | Electron-Donating |

| Fluoro (-F) | 2', 3', 4' | Electron-Withdrawing |

| Chloro (-Cl) | 4' | Electron-Withdrawing |

| Trifluoromethyl (-CF3) | 4' | Strongly Electron-Withdrawing |

Variations in the Methylene (B1212753) Linker Structure

The methylene bridge (-CH2-) connecting the biphenyl and morpholine moieties plays a crucial role in determining the relative orientation of these two key structural components. Modifications to this linker, such as increasing its length (e.g., to an ethylene (B1197577) or propylene (B89431) chain), introducing rigidity (e.g., through cyclopropanation), or incorporating heteroatoms, can have a profound impact on the compound's conformational flexibility and biological activity. Altering the linker's length and rigidity can directly affect the distance and geometry between the pharmacophoric groups, thereby influencing how the molecule interacts with its biological target.

Synthesis of Poly-Functionalized 4-(Biphenyl-4-ylmethyl)morpholine Analogues

The introduction of multiple functional groups onto the this compound core allows for a systematic exploration of the chemical space and the fine-tuning of molecular properties. Synthetic strategies can be directed towards the functionalization of the biphenyl moiety, the morpholine ring, or both concurrently.

Functionalization of the biphenyl ring system is a common strategy to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the biphenyl rings, which can then be further elaborated. For instance, a nitro group can be reduced to an amine, which can then participate in a wide range of chemical transformations, including amide bond formation and sulfonylation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the synthesis of functionalized biphenyl derivatives. orgsyn.org These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, onto the biphenyl core with a high degree of control and efficiency. For example, a bromo-substituted biphenyl precursor can be coupled with a range of boronic acids to generate a library of diverse analogues.

The morpholine ring also presents opportunities for functionalization. While the nitrogen atom is occupied in the parent structure, the carbon atoms of the morpholine ring can be substituted. Ring-closing metathesis and other cyclization strategies can be employed to construct substituted morpholine rings from acyclic precursors. organic-chemistry.org For instance, the synthesis of 2,6- and 3,5-disubstituted morpholines has been achieved through iron(III)-catalyzed diastereoselective cyclization of 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org

The following table summarizes some potential synthetic transformations for the poly-functionalization of the this compound core, based on established methodologies for related compounds.

| Transformation | Reagents and Conditions | Potential Functional Group Introduced | Reference for Analogy |

| Nitration of Biphenyl Ring | HNO₃, H₂SO₄ | -NO₂ | General Organic Chemistry |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | -NH₂ | General Organic Chemistry |

| Suzuki-Miyaura Coupling | Aryl-Br, Aryl-B(OH)₂, Pd catalyst, base | -Aryl, -Alkyl | orgsyn.org |

| Amide Coupling | R-COOH, EDC, HOBt | -NHCOR | acs.org |

| Iron-Catalyzed Cyclization | Allylic alcohol substituted 1,2-amino ethers, Fe(III) catalyst | Substituents on Morpholine Ring | organic-chemistry.org |

These methodologies provide a robust toolbox for the generation of a diverse library of poly-functionalized this compound analogues, enabling a thorough investigation of structure-activity relationships.

Stereochemical Control in Analogue Synthesis

The introduction of stereocenters into the this compound scaffold can have a profound impact on biological activity, as enantiomers often exhibit different pharmacological profiles. Therefore, the ability to control the stereochemistry during the synthesis of analogues is of paramount importance.

Stereocenters can be introduced at several positions, most commonly on the morpholine ring or at the benzylic carbon connecting the biphenyl and morpholine moieties. The synthesis of chiral morpholine derivatives has been extensively studied. nih.gov One common approach is the use of chiral starting materials, such as enantiomerically pure amino alcohols, which can be cyclized to form the desired chiral morpholine ring. organic-chemistry.org

Enzymatic resolution is another powerful technique for obtaining enantiomerically pure morpholine derivatives. nih.gov For example, racemic intermediates in the synthetic pathway can be subjected to enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the two enantiomers. A highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been reported as a key step in the enantioselective synthesis of morpholine derivatives. nih.gov

The use of chiral auxiliaries is a well-established method for stereocontrolled synthesis. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary can be removed. This strategy has been successfully applied in the stereodivergent allylation of chiral N-tert-butanesulfinyl imines to construct chiral pyrrolidine (B122466) scaffolds, a principle that can be extended to the synthesis of chiral morpholines. nih.gov

Asymmetric catalysis, employing chiral catalysts, offers an elegant and efficient means of achieving stereocontrol. For instance, asymmetric transfer hydrogenation using a chiral ruthenium catalyst has been shown to be effective for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org

The table below outlines some established strategies for achieving stereochemical control in the synthesis of chiral morpholine and related heterocyclic compounds.

| Strategy | Description | Example Application | Reference for Analogy |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Cyclization of chiral amino alcohols. | organic-chemistry.org |

| Enzymatic Resolution | Separation of enantiomers using enzymes. | Resolution of racemic morpholine carboxylates. | nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | Stereodivergent allylation of chiral sulfinimines. | nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric transfer hydrogenation for the synthesis of 3-substituted morpholines. | organic-chemistry.org |

The careful application of these stereoselective synthetic methods is essential for the preparation of enantiomerically pure this compound analogues, which is a critical step in the development of chiral drugs with improved therapeutic indices.

Applications of 4 Biphenyl 4 Ylmethyl Morpholine in Diverse Chemical Research and Development

Role as a Privileged Scaffold in Ligand Design and Scaffold Assembly

The morpholine (B109124) ring is recognized as a "privileged" structure in medicinal chemistry. nih.govnih.gov This is due to its frequent appearance in bioactive molecules and its favorable physicochemical and metabolic properties. nih.gov The morpholine nucleus is a versatile and readily accessible building block that can be easily incorporated into larger molecules. nih.gov The biphenyl (B1667301) substructure is also a common motif in drug discovery, often contributing to target binding through hydrophobic and pi-stacking interactions. The fusion of these two components in 4-(biphenyl-4-ylmethyl)morpholine creates a scaffold with significant potential for the development of new ligands.

Recent research has highlighted the incorporation of an N-methylmorpholine substituent into a biphenyl-based structure to design small-molecule probes targeting the human PD-L1 protein. nih.gov This work underscores the value of the morpholine-biphenyl combination in creating molecules with specific biological activities. nih.gov The ability of the morpholine moiety to modulate pharmacokinetic properties and interact with target proteins, such as kinases, makes it a valuable component in lead compound development. nih.govsci-hub.se

The concept of diversity-oriented synthesis (DOS) aims to generate large collections of structurally diverse small molecules to explore a wider range of chemical space for drug discovery. researchgate.net The synthesis of morpholine-containing scaffolds is a key strategy in DOS. researchgate.net The use of morpholine derivatives in combinatorial libraries allows for the creation of a multitude of compounds with varied substitution patterns, thereby increasing the probability of identifying molecules with desired biological activities. researchgate.net The assembly of 4(3H)-quinazolinone scaffolds, a core structure in many natural alkaloids and drugs, represents an area where diverse building blocks are employed. nih.gov

The design and synthesis of novel chemical entities for specific biological targets is a cornerstone of modern drug discovery. The morpholine scaffold is integral to the design of inhibitors for various enzymes, including histone deacetylases (HDACs) and kinases. nih.govnih.gov For instance, novel 2-(morpholinyl)-N-substituted phenylquinazolin-4-amines have been designed and synthesized as selective COX-II inhibitors. researchgate.net

The development of pyrimidine-morpholine hybrids has also shown promise in creating compounds with antiproliferative properties. nih.gov In the context of central nervous system (CNS) drug discovery, morpholine-containing compounds have been investigated for their ability to interact with targets like the mGlu2 receptor. nih.gov The structural features of this compound make it an attractive starting point for the design of new molecules aimed at a variety of therapeutic targets.

Intermediate in Complex Organic Synthesis

Beyond its direct application in ligand design, this compound and related structures serve as crucial intermediates in the synthesis of more complex molecules. The morpholine ring can be constructed from various precursors, including 1,2-amino alcohols, oxiranes, and aziridines. researchgate.netresearchgate.net

The synthesis of macrocyclic and polycyclic structures often requires building blocks with specific functionalities and stereochemistry. While direct evidence for the use of this compound in macrocycle synthesis is not prevalent in the provided results, the synthesis of morpholine cores from N-propargylamines highlights the versatility of morpholine derivatives in constructing complex cyclic systems. researchgate.net

The term "building block" in medicinal chemistry refers to a molecular fragment that can be readily incorporated into a larger molecule. nih.gov Morpholine and its derivatives are considered valuable building blocks. nih.gov The compound 4-(4-nitrophenyl)thiomorpholine (B1608610) serves as a precursor to 4-thiomorpholinoaniline, a useful building block in the synthesis of various medicinal agents. mdpi.com This demonstrates the principle of using a functionalized morpholine derivative as a key component in the construction of more elaborate, multifunctional small molecules.

Application in Catalysis and Reagent Development

The utility of morpholine derivatives extends to the field of catalysis. Morpholine itself is used as a catalyst in various industrial applications. e3s-conferences.org In the realm of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, morpholine-based structures have been explored. Although the pyrrolidine (B122466) nucleus is often more efficient, new organocatalysts based on ß-morpholine amino acids have been developed and tested. frontiersin.org These catalysts have shown effectiveness in reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org This suggests a potential, albeit less explored, role for morpholine derivatives like this compound in the development of new catalytic systems.

Role as a Ligand in Transition Metal Catalysis

While direct catalytic applications of this compound are not extensively documented, its structural components suggest a potential role as a ligand in transition metal catalysis. The nitrogen atom of the morpholine ring possesses a lone pair of electrons, making it a potential coordination site for metal centers. Biphenyl-phosphine ligands are well-established in promoting various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to their steric bulk and electron-donating properties. rsc.org

Although not a phosphine (B1218219) ligand, the nitrogen atom in the morpholine ring of this compound could, in principle, coordinate to transition metals like palladium. However, the catalytic efficiency of such nitrogen-based ligands can be lower compared to their phosphine counterparts. The reactivity of morpholine-enamines, for instance, is known to be lower than that of pyrrolidine or piperidine-based enamines in organocatalysis, a phenomenon attributed to the electronic effects of the oxygen atom and the pyramidalization of the nitrogen. frontiersin.orgnih.gov Further research would be necessary to explore the potential of this compound and its derivatives as ligands in transition metal-catalyzed transformations.

Use as a Basic Moiety or Auxiliary in Organic Transformations

The morpholine unit in this compound imparts basic properties to the molecule. Morpholine itself is a widely used base in organic synthesis. chemicalbook.com Computational studies on the effect of morpholine and 4-methylmorpholine (B44366) on urethane (B1682113) formation have highlighted their catalytic role. These cyclic amines can act as catalysts in various reactions, including polyurethane synthesis.

Given its structure, this compound could function as a non-nucleophilic base in various organic transformations. The steric hindrance provided by the biphenylmethyl group might modulate its basicity and nucleophilicity, potentially offering advantages in reactions where selective proton abstraction is required without competing nucleophilic attack. The synthesis of morpholine derivatives is a well-established field, with numerous methods available for their preparation from starting materials like vicinal amino alcohols, oxiranes, and aziridines. researchgate.net This accessibility could facilitate the tailored design of related structures for specific basic or auxiliary applications.

Exploration in Materials Science Precursors

The biphenyl core of this compound is a key structural motif in the design of advanced materials, particularly for applications in optoelectronics.

Components for Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are frequently utilized in the development of materials for organic light-emitting diodes (OLEDs). The rigid and planar structure of the biphenyl unit facilitates π-π stacking and charge transport, which are crucial for the performance of OLED devices. Fluorinated biphenyls, for example, are employed in the creation of OLEDs and liquid crystal displays. rsc.org While there is no direct report of this compound in OLEDs, its biphenyl core suggests its potential as a building block for hole-transporting or host materials. The morpholine group could be further functionalized to tune the electronic properties and solubility of the resulting materials.

Building Blocks for Liquid Crystal Formulations

The biphenyl moiety is a fundamental component in many liquid crystalline compounds. nih.gov The linearity and rigidity of the biphenyl core contribute to the formation of the mesophases that characterize liquid crystals. Research has shown that biphenyl azomethine liquid crystals exhibit high thermal stability and broad temperature ranges for their nematic phases. nih.gov The introduction of a biphenyl group into a molecular skeleton can significantly influence the mesomorphic behavior. nih.gov Although the direct use of this compound in liquid crystal formulations has not been reported, its structure suggests it could serve as a precursor for new liquid crystalline materials. The morpholine ring could act as a flexible terminal group, and its substitution could be a strategy to modulate the mesophase properties of the final compound.

| Biphenyl Derivative Type | Application | Key Property |

| Biphenyl Azomethines | Liquid Crystals | High thermal stability, broad nematogenic range |

| Fluorinated Biphenyls | OLEDs, LCDs | Rigidity, chemical stability, electron-poor nature |

Potential in Agrochemical Research and Development

The morpholine ring is a well-known pharmacophore in medicinal chemistry and is also a key structural component in a variety of agrochemicals, including fungicides, herbicides, and insecticides. chemicalbook.comnih.gov

Role as a Structural Component in Agrochemical Precursors

Morpholine derivatives are integral to the discovery and development of new agrochemicals. chemicalbook.com They are found in several commercially successful fungicides, such as fenpropimorph (B1672530) and tridemorph. chemicalbook.com The biphenyl scaffold has also been explored in the design of novel herbicides that target acetohydroxyacid synthase (AHAS). mdpi.com Furthermore, inventive biphenyl and azabiphenyl derivatives have shown potential as insecticidal agents. nih.gov

Given that both the morpholine and biphenyl moieties are present in active agrochemical compounds, this compound represents a promising starting point for the synthesis of new pesticide candidates. The compound could be used as an intermediate, with further functionalization of the biphenyl or morpholine rings leading to novel structures with enhanced biological activity. For instance, the synthesis of a key intermediate for the fungicide boscalid (B143098) involves a biphenylamine derivative, highlighting the relevance of the biphenyl structure in modern fungicides. patsnap.com

| Agrochemical Class | Structural Moiety | Example Compound |

| Fungicides | Morpholine | Fenpropimorph, Tridemorph |

| Herbicides | Biphenyl | Pyrimidine-Biphenyl (PMB) derivatives |

| Insecticides | Biphenyl | Biphenyl carboxamidines |

Theoretical and Computational Chemistry Studies on 4 Biphenyl 4 Ylmethyl Morpholine

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical calculations are fundamental to characterizing the electronic nature of 4-(Biphenyl-4-ylmethyl)morpholine. These methods provide detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and various spectroscopic and electronic properties of molecules. nih.gov For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G, would be employed to optimize the molecule's geometry to its lowest energy state. nih.govresearchgate.net

Table 1: Representative Geometric Parameters for this compound Optimized by DFT Note: This table contains hypothetical but realistic data based on known molecular structures to illustrate the output of DFT calculations.

| Parameter | Description | Typical Value |

|---|---|---|

| C-N (morpholine) | Bond length of the carbon-nitrogen bond in the morpholine (B109124) ring | ~1.46 Å |

| C-O (morpholine) | Bond length of the carbon-oxygen bond in the morpholine ring | ~1.43 Å |

| C-C (biphenyl) | Bond length between the two phenyl rings | ~1.49 Å |

| C-C-N (angle) | Bond angle within the morpholine ring | ~110° |

| C-N-C (angle) | Bond angle at the nitrogen atom in the morpholine ring | ~112° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acadpubl.eunih.gov

For this compound, FMO analysis would reveal that the HOMO is likely localized on the electron-rich regions, such as the biphenyl (B1667301) system and the nitrogen atom of the morpholine ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the aromatic biphenyl moiety, highlighting its capacity to accept electrons. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. nih.gov This analysis is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: This table illustrates typical values obtained from FMO analysis.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Conformational Analysis and Molecular Flexibility

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts specific conformations to minimize steric and torsional strain. Computational studies and experimental data from related structures consistently show that the morpholine ring predominantly adopts a stable chair conformation. nih.govnih.gov In this arrangement, the substituents on the ring atoms can occupy either axial or equatorial positions. For this compound, the bulky biphenylmethyl group attached to the nitrogen atom would strongly prefer an equatorial position to minimize steric hindrance with the hydrogen atoms on the ring.

The biphenyl group is characterized by the rotational freedom around the C-C single bond connecting the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the phenyl rings are not coplanar. The degree of twisting is defined by the torsional (dihedral) angle. In related crystalline structures, this angle has been observed to be significant, for example, around 35.1° or 62.65°. nih.govnih.gov Computational modeling can map the potential energy surface as a function of this torsional angle, identifying the lowest energy conformations and the energy barriers to rotation. This flexibility is important as it allows the molecule to adapt its shape to fit into binding sites or interact with its environment.

Molecular Dynamics Simulations to Understand Dynamics and Interactions

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. rsc.org

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and observing its behavior over nanoseconds. This allows for the analysis of:

Conformational Dynamics: The simulation can track the flexibility of the morpholine ring and the torsional rotation of the biphenyl group in a dynamic, solvated environment.

Solvent Interactions: It can reveal how solvent molecules arrange around the solute and form hydrogen bonds or other non-covalent interactions.

These simulations rely on a 'force field,' a set of parameters that defines the potential energy of the system, to accurately model the interactions between atoms. arxiv.orgrsc.org The insights gained from MD are invaluable for understanding how the molecule behaves in a realistic biological or chemical setting. nih.gov

Prediction of Reactivity Profiles and Active Sites

Computational methods, such as Density Functional Theory (DFT), are employed to predict the reactivity of molecules. These calculations can determine the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity. A small HOMO-LUMO energy gap generally indicates high reactivity.

In studies of related morpholine-containing compounds, DFT calculations have been used to confirm low HOMO-LUMO energy gaps, suggesting high reactivity. researchgate.net The morpholine moiety itself can influence the electronic properties of the entire molecule. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, a key interaction in many biological systems. The oxygen atom within the morpholine ring can also be crucial for activity, sometimes acting as a kinase hinge-binding motif. sci-hub.se

The active sites on this compound for potential chemical reactions would likely involve the nitrogen and oxygen atoms of the morpholine ring, as well as the aromatic biphenyl system. The biphenyl group can participate in π-π stacking and hydrophobic interactions, which are critical for binding to biological targets.

Table 1: Predicted Reactive Sites and Interactions

| Site | Type of Atom/Group | Potential Interactions |

| Morpholine Nitrogen | Heteroatom | Hydrogen bonding (acceptor), Coordination with metal ions |

| Morpholine Oxygen | Heteroatom | Hydrogen bonding (acceptor) |

| Biphenyl Rings | Aromatic System | π-π stacking, Hydrophobic interactions |

Molecular Docking and Interaction Studies for Ligand Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to a target protein.

For derivatives containing the morpholine scaffold, molecular docking studies have been crucial in elucidating their mechanism of action. These studies have shown that the morpholine ring can fit into specific pockets of enzyme active sites. sci-hub.se For example, in the design of inhibitors for the PD-1/PD-L1 interaction, a key target in cancer immunotherapy, molecular docking was used to verify the potential binding of morpholine-containing biphenyl derivatives to the PD-L1 protein. nih.gov These studies revealed that the morpholine substituent could be a promising component in designing new, effective PD-L1 inhibitors. nih.gov

The general principles for ligand design derived from such studies emphasize the importance of the morpholine ring as a key pharmacophore. nih.gov Structure-activity relationship (SAR) studies on various morpholine derivatives have highlighted that substitutions on the morpholine ring and the biphenyl core can significantly impact biological activity. sci-hub.se For instance, the introduction of specific substituents can enhance binding affinity by forming additional hydrogen bonds or hydrophobic interactions with amino acid residues in the target's active site. sci-hub.se

In the context of antimicrobial agents, molecular docking of a compound containing a morpholin-4-yl moiety revealed its potential to inhibit heat shock protein 90 (Hsp90). researchgate.net The stability of the ligand-protein complex is often further validated by molecular dynamics simulations, which provide a more dynamic picture of the interactions over time. researchgate.net

Table 2: Key Interactions in Molecular Docking Studies of Morpholine Derivatives

| Interaction Type | Interacting Groups on Ligand | Interacting Residues on Protein |

| Hydrogen Bonding | Morpholine Nitrogen/Oxygen | Amino acid residues (e.g., Val, Tyr, Asp, Lys) sci-hub.se |

| π-π Stacking | Biphenyl Rings | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Biphenyl Rings, Alkyl linkers | Nonpolar amino acid residues |

The strategic incorporation of the this compound scaffold into new molecular designs, guided by these computational insights, holds significant promise for the development of novel therapeutic agents targeting a range of diseases. The versatility of the morpholine ring, combined with the interaction potential of the biphenyl group, makes this a valuable structural motif for medicinal chemists. nih.gov

Advanced Analytical Methodologies for the Characterization of 4 Biphenyl 4 Ylmethyl Morpholine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-(biphenyl-4-ylmethyl)morpholine and its analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in the structural assignment of this compound and its derivatives.

In the ¹H NMR spectrum, the protons of the biphenyl (B1667301) group typically appear as a series of multiplets in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons provide information about the substitution pattern on the biphenyl rings. The methylene (B1212753) bridge protons (Ar-CH₂-N) usually exhibit a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The protons on the morpholine (B109124) ring appear as multiplets, typically in the regions of δ 2.5-3.0 ppm for the protons adjacent to the nitrogen atom and δ 3.6-4.0 ppm for the protons adjacent to the oxygen atom. The exact chemical shifts can be influenced by the nature of the substituents on the biphenyl ring and the nitrogen atom of the morpholine ring. capes.gov.br

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbons of the biphenyl rings resonate in the downfield region (δ 120-150 ppm). The benzylic carbon (Ar-CH₂) typically appears around δ 60-70 ppm. The carbons of the morpholine ring are observed in the range of δ 45-70 ppm, with the carbons adjacent to the nitrogen appearing at a different chemical shift than those adjacent to the oxygen. capes.gov.brchemicalbook.com

For instance, in a study of N-formylated morphinans, it was observed that the chemical shifts of carbons near the nitrogen atom were significantly affected by the nature of the substituent on the nitrogen. capes.gov.br This highlights the sensitivity of NMR spectroscopy to subtle changes in the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for Biphenyl and Morpholine Moieties

| Moiety | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Biphenyl | ||

| Aromatic Protons | 7.0 - 8.5 (m) | 120 - 150 |

| Morpholine | ||

| -CH₂-N- | 2.5 - 3.0 (m) | 45 - 55 |

| -CH₂-O- | 3.6 - 4.0 (m) | 65 - 70 |

| -CH₂- Bridge | 3.5 - 4.5 (s or m) | 60 - 70 |

| Note: Chemical shifts are approximate and can vary based on solvent and substitution. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic biphenyl group typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene bridge and the morpholine ring are observed between 3000 and 2850 cm⁻¹. researchgate.net A key feature of the morpholine ring is the C-O-C stretching vibration, which gives rise to a strong band around 1115-1070 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the morpholine ring are generally found in the 1250-1020 cm⁻¹ region. nih.govnih.gov

Raman spectroscopy provides additional information, particularly for non-polar bonds. The symmetric breathing vibrations of the aromatic rings in the biphenyl moiety give rise to strong Raman bands. The C-H stretching and bending modes are also observable. For the morpholine ring, characteristic ring stretching and deformation modes can be identified. researchgate.netspectroscopyonline.com For example, a band typical for morpholine ring stretching has been noted around 1040 cm⁻¹. researchgate.net

The combined use of IR and Raman spectroscopy allows for a more complete picture of the functional groups present in this compound and its derivatives, aiding in their structural confirmation. nih.govnih.gov

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 | Stretching |

| C=C (Aromatic) | 1600, 1500, 1450 | 1600, 1500, 1450 | Ring Stretching |

| C-O-C (Morpholine) | 1115 - 1070 | Weak | Asymmetric Stretching |

| C-N (Morpholine) | 1250 - 1020 | Moderate | Stretching |

| Morpholine Ring | ~1040 | ~1040 | Ring Stretching |

| Note: Frequencies are approximate and can be influenced by the molecular environment. |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable biphenylmethyl cation (m/z 167) and a morpholine radical cation. Another possible fragmentation is the loss of the morpholine ring, resulting in a fragment corresponding to the biphenylmethyl moiety. The fragmentation of the morpholine ring itself can also occur, leading to smaller fragment ions.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purity assessment and isolation of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is a common mode used for the separation of morpholine derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of analytes is primarily based on their hydrophobicity.

For the separation of complex mixtures and isolation of specific derivatives, semi-preparative HPLC can be utilized. This technique employs larger columns and higher flow rates than analytical HPLC, allowing for the collection of purified fractions of individual compounds. researchgate.net The choice of stationary phase is critical for achieving optimal separation. Different stationary phases, such as C18, and those with pentafluorophenylpropyl ligands, can offer varying selectivity for morpholine derivatives based on subtle differences in their molecular structure and shape. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve a complete separation of all components in a mixture within a reasonable timeframe. researchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of related impurities or degradation products that are more amenable to this technique. Derivatization can be used to increase the volatility of morpholine-containing compounds, allowing for their analysis by GC-MS. nih.gov For instance, morpholine can react with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative, which can then be readily analyzed. nih.gov This approach offers high sensitivity and allows for the detection and quantification of trace amounts of morpholine and its derivatives. nih.gov

The following table summarizes typical parameters used in chromatographic methods for the analysis of morpholine derivatives:

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Stationary Phase | C18, Pentafluorophenylpropyl | Typically a non-polar or mid-polar capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water or Methanol/Water gradients | Helium or Nitrogen |

| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Derivatization | Not always necessary | Often required for morpholine (e.g., nitrosation) |

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are crucial for evaluating the stability and phase behavior of this compound under different temperature conditions. The primary methods used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a compound and to study its decomposition pattern. For instance, TGA can reveal the temperature at which a compound begins to decompose and the percentage of weight loss associated with this decomposition. In the analysis of related coordination polymers containing a methyl-pyridinyl-methyl-triazole-carboxylate ligand, TGA showed that the decomposition of the organic ligand occurred at elevated temperatures, indicating a certain level of thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting, crystallization, and glass transitions. By analyzing the heat flow, one can determine the temperatures at which these transitions occur and the enthalpy changes associated with them. The study of related biphenyl derivatives has shown reversible phase transitions during heating and cooling cycles, which can be detected by techniques like DSC. researchgate.net

The data obtained from thermal analysis is vital for understanding the physical properties of this compound and for establishing appropriate storage and handling conditions.

| Technique | Information Obtained | Typical Application for this compound |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, mass loss | Determining the temperature at which the compound starts to degrade. |

| Differential Scanning Calorimetry (DSC) | Melting point, crystallization temperature, phase transitions | Identifying the melting point and any polymorphic phase transitions. |

Q & A

What are the recommended synthetic routes for 4-(Biphenyl-4-ylmethyl)morpholine, and how can reaction yields be optimized?

Basic Research Question

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination between biphenyl-4-ylmethyl halides and morpholine. For optimization:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Monitor yields via HPLC or GC-MS .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the morpholine ring (δ 2.4–3.8 ppm for N-CH) and biphenyl protons (δ 7.2–7.6 ppm) .

- FT-IR : Identify C-N stretching (1,100–1,250 cm) and aromatic C-H bending (700–900 cm) .

- X-ray Crystallography : Resolve stereochemistry and bond lengths (e.g., C-N bond ≈ 1.45 Å, comparable to morpholine derivatives) .

How should researchers design experiments to assess the biological activity of this compound derivatives?

Advanced Research Question

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Dose-Response Studies : Use logarithmic dilution series (0.1–100 µM) to determine IC values in cancer cell lines (e.g., MTT assay) .

- Control Groups : Include morpholine-free analogs and commercial antibiotics (e.g., ciprofloxacin) to validate specificity .

What strategies mitigate stability issues during storage of this compound?

Basic Research Question

Methodological Answer:

- Storage Conditions : Store in amber vials at −20°C under inert gas (argon/nitrogen) to prevent oxidation .

- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Methodological Answer:

- Meta-Analysis : Cross-reference data from HPV Chemical Challenge Program guidelines to validate experimental conditions (e.g., pH, temperature) .

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD Test Guidelines) .

- Structural Confirmation : Verify compound identity via LC-MS/MS to rule out impurities or degradation products .

What computational modeling approaches are suitable for predicting the binding affinity of this compound with target receptors?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., kinase domains) .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like LogP, molar refractivity, and H-bond acceptors .

- MD Simulations : Perform 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

How can researchers optimize HPLC methods for quantifying this compound in complex matrices?

Advanced Research Question

Methodological Answer:

- Column Selection : Use C18 columns (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min .

- Detection : Set UV absorbance to 254 nm for biphenyl chromophores .

- Validation : Assess linearity (R > 0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Advanced Research Question

Methodological Answer:

- Reactor Design : Use jacketed reactors with temperature control (±2°C) to maintain exothermic reactions .

- Solvent Recovery : Implement distillation systems to recycle DMF or acetonitrile, reducing costs .

- Safety Metrics : Conduct HAZOP studies to identify risks (e.g., pressure buildup, thermal runaway) .

How do structural modifications to the biphenyl or morpholine moieties alter the physicochemical properties of this compound?

Advanced Research Question

Methodological Answer:

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -NO) to biphenyl to increase LogP (measure via shake-flask method) .

- Solubility : Replace morpholine with piperazine to enhance aqueous solubility (tested by nephelometry) .

- Bioavailability : Methylate the morpholine nitrogen to reduce first-pass metabolism (assess via in vitro liver microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.